4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-nitrobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, its nitrophenyl group can participate in redox reactions, contributing to its antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the nitrophenyl group but shares the triazole and thiol functionalities.
4-{[(E)-(4-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure with a bromophenyl group instead of a nitrophenyl group.
4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a methoxyphenyl group, offering different electronic properties.
Uniqueness
The presence of the nitrophenyl group in 4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, enhancing its reactivity and potential applications in various fields. This makes it distinct from other similar compounds that may lack the nitro functionality.
Properties
Molecular Formula |
C15H11N5O2S |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h1-10H,(H,18,23)/b16-10+ |
InChI Key |
TTZIAKNUUKCNGO-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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